Cyclohexyl 3-thienyl ketone
Overview
Description
Synthesis Analysis
CTK can be synthesized by the Friedel-Crafts acylation of thiophene with cyclohexanone using an acid catalyst, such as aluminum chloride or zinc chloride. The reaction yields CTK as the major product and several minor by-products.Molecular Structure Analysis
CTK has a molecular formula of C11H14OS and a molecular weight of 194.3 g/mol. Its IUPAC name is cyclohexyl (thiophen-3-yl)methanone.Physical And Chemical Properties Analysis
CTK is a yellowish liquid that has a boiling point of 355-360°C, a flash point of 112°C, and a melting point of -18°C. CTK is soluble in ethanol, acetone, and chloroform, but insoluble in water. It has a refractive index of 1.57 and a specific gravity of 1.09 g/cm3 at 20°C.Scientific Research Applications
Asymmetric Catalysis
The use of cyclohexyl 3-thienyl ketone in asymmetric catalysis has been explored. A study by Biradar, Zhou, and Gau (2009) demonstrated the effective use of a (2-thienyl)aluminum reagent with ketones catalyzed by a titanium catalyst, highlighting its application in synthesizing chiral tertiary 2-thienyl alcohols with high enantioselectivity. This method is particularly successful with aromatic ketones and 1-acetylcyclohexene, emphasizing the potential of cyclohexyl 3-thienyl ketone in asymmetric synthesis processes (Biradar, Zhou, & Gau, 2009).
Conformational Studies
The conformation of compounds similar to cyclohexyl 3-thienyl ketone has been the subject of research. Ali, Karwot, Schleuder, and Otto (2003) conducted studies on various substituted ketones, including 1-(2-thienyl)-3-phenylpropen-1-ones, revealing insights into their conformational preferences in solution. This research is significant for understanding the structural behavior of cyclohexyl 3-thienyl ketone derivatives (Ali, Karwot, Schleuder, & Otto, 2003).
Spirocyclic Compound Synthesis
Shabalin et al. (2015) explored the reaction of cyclohexyl (2-thienyl) ketoximes with acetylene, leading to the formation of spirocyclic 3H-pyrroles. This reaction showcases the potential of cyclohexyl 3-thienyl ketone in the synthesis of complex spirocyclic compounds (Shabalin et al., 2015).
Photoinitiation in Polymerization
Xu et al. (2020) investigated ketone derivatives, including those similar to cyclohexyl 3-thienyl ketone, as photoinitiators for radical and cationic photopolymerizations. This study is particularly relevant for the development of new materials and applications in 3D printing technology (Xu et al., 2020).
Green Synthesis Applications
The potential of cyclohexyl 3-thienyl ketone in green chemistry applications is highlighted by Usui and Sato (2003), who demonstrated the oxidation of cyclohexanone to adipic acid using hydrogen peroxide. This method emphasizes the role of cyclohexyl derivatives in environmentally friendly chemical processes (Usui & Sato, 2003).
Catalysis and Synthesis
Santiago et al. (2022) reported the efficient palladium-catalyzed acylation of thiophenes with aldehydes. This study showcases the versatility of thienyl ketones like cyclohexyl 3-thienyl ketone in catalytic processes for synthesizing various chemical compounds (Santiago et al., 2022).
Safety And Hazards
properties
IUPAC Name |
cyclohexyl(thiophen-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQXJOURNWJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561996 | |
Record name | Cyclohexyl(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-thienyl ketone | |
CAS RN |
36646-69-2 | |
Record name | Cyclohexyl(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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